3-[(5-Chlorothiophen-2-yl)sulfonylamino]-2-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Chlorothiophen-2-yl)sulfonylamino]-2-phenylpropanoic acid is a chemical compound that has been studied extensively for its potential applications in the field of medicine. This compound is also known as Celecoxib and is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation in conditions such as arthritis.
Mecanismo De Acción
Celecoxib works by inhibiting the activity of an enzyme called cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are chemicals that are involved in the inflammatory response in the body. By inhibiting the activity of COX-2, Celecoxib reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
Celecoxib has been found to have a number of biochemical and physiological effects on the body. It has been found to reduce the production of cytokines, which are proteins that are involved in the inflammatory response. It has also been found to reduce the activity of certain enzymes that are involved in the breakdown of cartilage in the joints.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Celecoxib has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It is also relatively easy to administer and has a well-established safety profile. However, there are some limitations to its use in lab experiments. It has been found to have some off-target effects, which can make it difficult to interpret the results of experiments. It is also not suitable for use in all types of experiments, as its effects may be too broad or too specific for certain applications.
Direcciones Futuras
There are a number of future directions for research on Celecoxib. One area of interest is the potential use of Celecoxib in the treatment of cancer. It has been found to have anti-cancer properties in preclinical studies, and further research is needed to determine its potential efficacy in humans. Another area of interest is the development of new formulations of Celecoxib that may be more effective or have fewer side effects than the current formulation. Additionally, there is a need for further research into the mechanism of action of Celecoxib, as this may lead to the development of new drugs that are more effective or have fewer side effects than Celecoxib.
Métodos De Síntesis
The synthesis of 3-[(5-Chlorothiophen-2-yl)sulfonylamino]-2-phenylpropanoic acid involves the reaction of 2-phenylpropionic acid with thionyl chloride to form an acid chloride intermediate. This intermediate is then reacted with 5-chlorothiophene-2-amine to form the desired product.
Aplicaciones Científicas De Investigación
Celecoxib has been extensively studied for its potential applications in the treatment of various medical conditions. It has been found to be effective in reducing pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been studied for its potential use in the treatment of certain types of cancer, such as breast cancer and colon cancer.
Propiedades
IUPAC Name |
3-[(5-chlorothiophen-2-yl)sulfonylamino]-2-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S2/c14-11-6-7-12(20-11)21(18,19)15-8-10(13(16)17)9-4-2-1-3-5-9/h1-7,10,15H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGULDLUGDBDUSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.